molecular formula C22H21ClN2O4 B14880796 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate

Cat. No.: B14880796
M. Wt: 412.9 g/mol
InChI Key: BVSQAVPIRWSWLO-UHFFFAOYSA-N
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Description

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, combines the structural features of quinoline and benzoate, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using reagents such as chlorine gas or N-chlorosuccinimide.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and morpholine.

    Esterification with 3-Methoxybenzoic Acid: The final step involves the esterification of the quinoline derivative with 3-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The morpholinomethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    7-Chloroquinoline: Used as an antimalarial agent.

    3-Methoxybenzoic Acid Derivatives: Known for their anti-inflammatory and analgesic properties.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3-methoxybenzoate

InChI

InChI=1S/C22H21ClN2O4/c1-27-17-5-2-4-15(12-17)22(26)29-21-16(14-25-8-10-28-11-9-25)13-19(23)18-6-3-7-24-20(18)21/h2-7,12-13H,8-11,14H2,1H3

InChI Key

BVSQAVPIRWSWLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3

Origin of Product

United States

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